molecular formula C26H37NO4 B580227 N-Cyclopropyl Bimatoprost CAS No. 1138395-12-6

N-Cyclopropyl Bimatoprost

Cat. No. B580227
M. Wt: 427.585
InChI Key: DOLPNGMQVSAVIX-DVTMXPNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Cyclopropyl Bimatoprost” is a prostaglandin analog . It can be used in the study of epithelial-related conditions .


Synthesis Analysis

The synthesis of Bimatoprost involves a process where a compound of formula (III) is reacted with ethylamine in the presence of a suitable solvent . The deprotection of the compound obtained in step a) results in Bimatoprost .


Molecular Structure Analysis

“N-Cyclopropyl Bimatoprost” is a prostaglandin analog . It is structurally related to prostaglandin F2α .


Chemical Reactions Analysis

The chemical reactions involving “N-Cyclopropyl Bimatoprost” are complex and involve multiple steps. For instance, the suspected samples were screened by ultra-high-performance liquid chromatography tandem high-resolution mass spectrometry (UPLC-Q-TOF–MS), followed by purification and extraction through silica-gel column chromatography and preparative high-performance liquid chromatography (HPLC) .


Physical And Chemical Properties Analysis

“N-Cyclopropyl Bimatoprost” has a molecular weight of 427.58 . It is soluble in DMF, DMSO, and Ethanol . It is stored at -20°C .

Scientific Research Applications

1. Mechanism of Action in Ocular Treatments

Bimatoprost, a prostaglandin analogue, is primarily known for its efficacy in treating glaucoma. It mimics the activity of prostamides, synthesized from anandamide via cyclo-oxygenase 2 (COX-2). This mechanism suggests its use in lowering intraocular pressure, either as a prodrug or by stimulating FP receptors directly (Krauss & Woodward, 2004).

2. Impact on Human Meibomian Gland Epithelial Cells

Research on bimatoprost's influence on human meibomian gland epithelial cells (HMGECs) showed no significant effect on cell proliferation or differentiation. However, it demonstrated a decrease in the activity of the AKT signaling pathway, which promotes cell survival (Kam et al., 2016).

3. Effects on Conventional Outflow Pathway

Bimatoprost impacts the cells in the human conventional outflow pathway, which is significant for intraocular pressure modulation. It shows receptor-specific activation in cell types of this pathway, hinting at potential uses in targeting intraocular pressure-related conditions (Stamer et al., 2010).

4. Role in Hair Growth Stimulation

Apart from ocular applications, bimatoprost has shown effectiveness in stimulating hair growth. It promotes hair synthesis in scalp follicle cultures and accelerates hair regrowth in animal models, indicating its potential in treating alopecia and related conditions (Khidhir et al., 2013).

5. Influence on Pharmacological Properties

The incorporation of a cyclopropyl ring, as in N-Cyclopropyl Bimatoprost, can significantly affect the pharmacological properties of drug molecules. This structural feature often enhances potency and reduces off-target effects, making it a valuable component in drug development (Talele, 2016).

Safety And Hazards

Bimatoprost is harmful if swallowed and may damage fertility or the unborn child . It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

Bimatoprost implant (Durysta™), developed by Allergan, is a sustained-release drug delivery system containing bimatoprost . It received its first approval in March 2020, in the USA, for use to reduce intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) . Allergan’s clinical development program for bimatoprost implant is ongoing .

properties

IUPAC Name

(Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31)/b6-1-,17-16+/t21-,22+,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLPNGMQVSAVIX-DVTMXPNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl Bimatoprost

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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